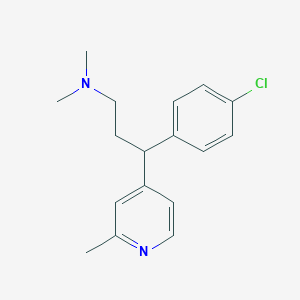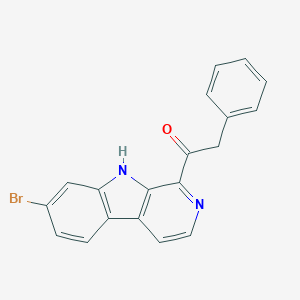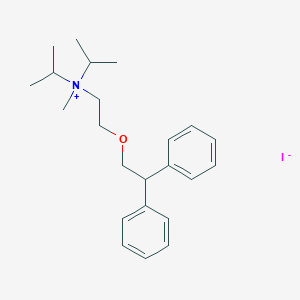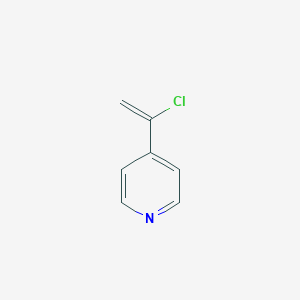![molecular formula C27H31FN2O4 B033758 ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate CAS No. 109083-30-9](/img/structure/B33758.png)
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation in the body.
One of the limitations of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its potential toxicity. It may be toxic to normal cells as well as cancer cells, which could limit its usefulness as a tool for studying cancer growth and development.
Zukünftige Richtungen
There are several future directions for research on ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate. One potential direction is the development of new drugs based on its structure. Researchers could explore the potential of modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the study of the compound's mechanism of action. Researchers could investigate the enzymes and pathways that are affected by the compound and explore its potential as a tool for studying cancer growth and development.
Conclusion:
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a promising compound with potential applications in medicine. Its unique structure and ability to inhibit the growth of cancer cells make it a useful tool for studying cancer growth and development. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate involves several steps. The first step is the reaction of 4-fluorobenzaldehyde with 2-phenyl-5-propan-2-ylimidazole to form 3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole. The second step involves the reaction of the intermediate product with ethyl 3,5-dihydroxyhept-6-enoate to form ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
109083-30-9 |
|---|---|
Produktname |
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate |
Molekularformel |
C27H31FN2O4 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H31FN2O4/c1-4-34-25(33)17-23(32)16-22(31)14-15-24-26(18(2)3)29-27(19-8-6-5-7-9-19)30(24)21-12-10-20(28)11-13-21/h5-15,18,22-23,31-32H,4,16-17H2,1-3H3/b15-14+ |
InChI-Schlüssel |
ZVJXPFSQAFIMQI-CCEZHUSRSA-N |
Isomerische SMILES |
CCOC(=O)CC(CC(/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
Kanonische SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



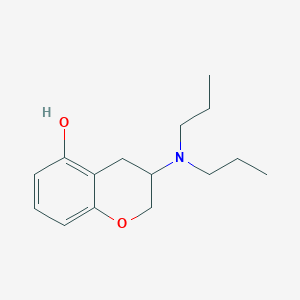
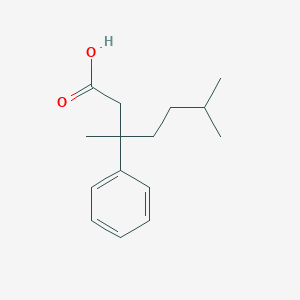
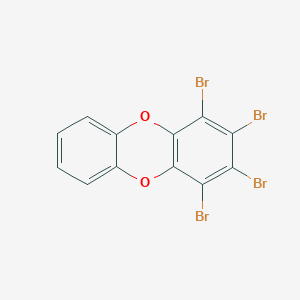
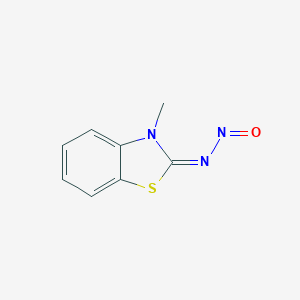
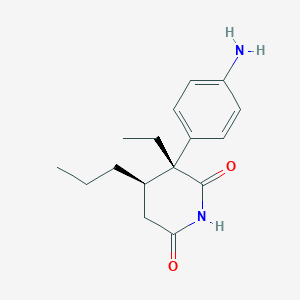
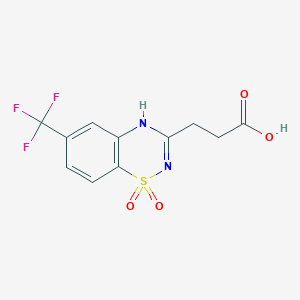
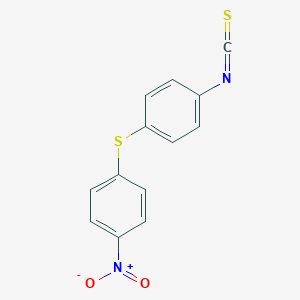
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
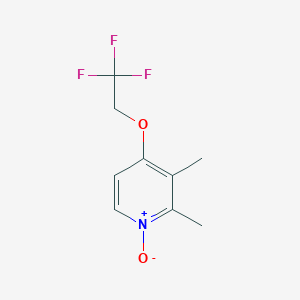
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
